molecular formula C18H12ClF3N4OS B10928298 [7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone

[7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone

Cat. No.: B10928298
M. Wt: 424.8 g/mol
InChI Key: VMIUDFWTFHBFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

In biological research, the compound has shown potential as a bioactive molecule with various pharmacological properties. It has been studied for its antibacterial, antifungal, and antiviral activities .

Medicine

In medicinal chemistry, the compound is being investigated for its potential as a therapeutic agent. Its diverse biological activities make it a promising candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals .

Properties

Molecular Formula

C18H12ClF3N4OS

Molecular Weight

424.8 g/mol

IUPAC Name

[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(5-methylthiophen-2-yl)methanone

InChI

InChI=1S/C18H12ClF3N4OS/c1-9-2-7-12(28-9)15(27)13-14(10-3-5-11(19)6-4-10)26-17(23-8-24-26)25-16(13)18(20,21)22/h2-8,14H,1H3,(H,23,24,25)

InChI Key

VMIUDFWTFHBFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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